4-Chlorobenzyl bromide
Overview
Description
4-Chlorobenzyl bromide is a chemical compound with the formula C7H6BrCl . It is also known by other names such as p-Chlorobenzyl bromide, Benzene, 1-(bromomethyl)-4-chloro-, and 1-(bromomethyl)-4-chlorobenzene .
Synthesis Analysis
4-Chlorobenzyl bromide can be synthesized by reacting 4-chlorobenzyl alcohol with bromodimethylsulfonium bromide (BDMS) . It can also be synthesized by refluxing a mixture of 4-chlorobenzaldehyde .
Molecular Structure Analysis
The molecular weight of 4-Chlorobenzyl bromide is 205.480 . The IUPAC Standard InChI is InChI=1S/C7H6BrCl/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 . The chemical structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
4-Chlorobenzyl bromide undergoes carbonylation in the presence of dimer of chloro(1,5-cyclooctadiene)rhodium(I) to yield the corresponding phenylacetic acid .
Physical And Chemical Properties Analysis
4-Chlorobenzyl bromide has a molecular weight of 205.48 g/mol . It has a computed XLogP3 of 3.4 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has one rotatable bond . The exact mass is 203.93414 g/mol .
Scientific Research Applications
Formation and Speciation in Chlorinated Drinking Water
4-Chlorobenzyl bromide plays a role in the formation and speciation of disinfection byproducts (DBPs) in chlorinated drinking water. The presence of bromide ions can significantly affect the formation of various halogenated DBPs, including new aromatic halogenated compounds (Pan & Zhang, 2013).
Bromide Concentration Measurement Techniques
Methods have been developed for determining bromide concentrations in various environments, such as water and chemical transport studies. These techniques include colorimetric methods and microwell methods, which are crucial for understanding the environmental behavior of bromide (Lepore & Barak, 2009).
Synthesis and Structural Characterization in Chemistry
4-Chlorobenzyl bromide is used in the synthesis of various chemical compounds, including CCR5 antagonists, which have shown potential in medicinal chemistry. The compound serves as an intermediate in various synthetic pathways (Cheng, 2014); (Cheng, 2015).
Impact on Haloacetic Acid Speciation
The presence of bromide ions can significantly influence the speciation of haloacetic acids in water treatment processes, highlighting the environmental and health implications of bromide-containing compounds in water sources (Cowman & Singer, 1996).
Catalytic Effects in Chemical Reactions
Research has also explored the catalytic effects of compounds like 4-chlorobenzyl bromide in various chemical reactions, including nucleophilic aromatic substitution reactions. These studies provide insights into reaction mechanisms and the role of different halogens as leaving groups (Crooks & Copley, 1993).
Protein Reagents in Biochemistry
In biochemistry, compounds like 4-chlorobenzyl bromide have been studied as potential protein reagents. These compounds interact with amino acids and other protein components, offering insights into protein structure and function (Diopoh & Olomucki, 1972).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNBRMUBPRGXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211247 | |
Record name | 1-(Bromomethyl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl bromide | |
CAS RN |
622-95-7 | |
Record name | 4-Chlorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-4-chlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bromomethyl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-4-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chlorobenzyl bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAN8LE8F5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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